3-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-13(17-14-15-7-8-19-14)6-5-10-9-16-12-4-2-1-3-11(10)12/h1-4,7-9,16H,5-6H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJMXXCNRGEGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the formation of the indole and thiazole rings followed by their coupling. One common method involves the Fischer indole synthesis for the indole ring and the Hantzsch thiazole synthesis for the thiazole ring. The final coupling step can be achieved through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous-flow reactors to improve reaction efficiency and scalability. Additionally, green chemistry principles might be applied to reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the thiazole ring can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-Oxadiazole Hybrids
Compounds like 3-[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamides (8a–h) () share the thiazole-propanamide core but replace the indole with oxadiazole-aryl groups. Key differences include:
- Substituent Effects : Derivatives like 8d (4-methylphenyl) and 8h (3-nitrophenyl) exhibit varied melting points (135–159°C) and molecular weights (C15H13N5O4S2 for 8h ), influenced by electron-withdrawing/donating groups .
- The oxadiazole’s sulfur atom enhances π-π stacking, while aryl substituents modulate enzyme affinity .
Indole-Based Propanamides with Varied Linkages
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide (): Retains the indole and propanamide but introduces a fluoro-biphenyl group via an ethyl linker. This structural variation may improve lipophilicity and CNS penetration compared to the thiazole-linked target compound .
Sulfonamide and Sulfonyl Derivatives
- 3-(1H-Indol-3-yl)-N-(3-sulfamoylphenyl)propanamide (2a) (): Replaces thiazole with a sulfamoylphenyl group, increasing polarity (PSA: 99.74 Ų) and solubility. This modification is associated with carbonic anhydrase inhibition .
- 3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide (): Incorporates a sulfonyl group and pyridine-thiazole hybrid, enhancing electronic interactions (molecular weight: 407.89 g/mol) .
Complex Heterocyclic Hybrids
- 3-(5-(Benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide (): Adds a benzyloxy-indole and tetrahydrofuran-thiadiazole, increasing molecular weight (448.5 g/mol) and likely altering pharmacokinetics .
- 3-(1H-Indol-3-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide (): Features a triazolopyridazine group, which may enhance kinase inhibition due to nitrogen-rich heterocycles (molecular formula: C18H18N6O2) .
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. Key Substituent Effects on Activity
Research Findings and Structure-Activity Relationships (SAR)
- Thiazole vs.
- Substituent Position : Para-substituted aryl groups (e.g., 4-methylphenyl in 8d ) exhibit higher melting points and crystallinity, which may correlate with stability .
- Linker Flexibility : The propanamide chain’s three-carbon length balances rigidity and flexibility, optimizing spatial orientation for binding pockets .
- Hybrid Frameworks : Combining indole with thiazole or triazolopyridazine () leverages synergistic effects, enhancing selectivity for kinase or phosphatase targets .
Biological Activity
3-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 216.29 g/mol. The compound features an indole moiety linked to a thiazole ring via a propanamide group, which is critical for its biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazole and indole derivatives, with specific attention to their cytotoxic effects on various cancer cell lines.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, primarily through the activation of caspases and modulation of Bcl-2 family proteins. For instance, studies indicated that compounds with similar structural motifs exhibited significant cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values ranging from 10 to 30 µM .
- Structure-Activity Relationship (SAR) : Research indicates that the presence of electron-donating groups, such as methoxy or methyl groups on the phenyl ring, enhances the anticancer activity. A study found that compounds with a thiazole ring and specific substitutions showed improved cytotoxicity compared to their unsubstituted counterparts .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | U251 (Glioblastoma) | 10 | Apoptosis via caspase activation |
| Compound B | WM793 (Melanoma) | 30 | Modulation of Bcl-2 proteins |
| Compound C | A431 (Carcinoma) | <20 | Induction of cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.
- In vitro Studies : The compound was evaluated against Gram-positive and Gram-negative bacteria, showing significant inhibition at concentrations below 100 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
- Clinical Relevance : Given the rise of antibiotic-resistant strains, compounds like this compound could provide a novel approach to treating infections caused by resistant bacteria.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : A recent investigation assessed the effects of various thiazole-indole derivatives on breast cancer cell lines (MCF-7). The study reported that specific derivatives showed promising results with IC50 values significantly lower than standard chemotherapy agents like doxorubicin .
- Antimicrobial Efficacy : Another study focused on evaluating the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with enhanced lipophilicity exhibited better penetration into bacterial membranes, leading to higher antibacterial activity .
Q & A
Q. What are the established synthetic routes for 3-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)propanamide, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, starting with the preparation of indole and thiazole precursors. For example:
- Step 1 : Functionalization of the indole moiety (e.g., alkylation at the 3-position) using reagents like propargyl bromide.
- Step 2 : Coupling the indole intermediate with a thiazole derivative via amide bond formation, often employing carbodiimide coupling agents (e.g., EDC/HOBt) .
- Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography is used to isolate the final product with >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : H and C NMR are essential for verifying the indole’s aromatic protons (δ 7.0–7.8 ppm) and the thiazole’s C=S group (δ 165–170 ppm in C) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 301.0521 (calculated for CHNOS) .
- FT-IR : Identifies amide C=O stretching (~1650 cm) and indole N-H vibrations (~3400 cm) .
Q. What preliminary biological assays are recommended to evaluate its activity?
Initial screening often includes:
- Enzyme Inhibition Assays : Testing against kinases or GPCRs (e.g., formyl-peptide receptors) at concentrations of 1–100 μM .
- Cytotoxicity Studies : Using cancer cell lines (e.g., HeLa, MCF-7) with IC determination via MTT assays .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Modifications : Introducing electron-withdrawing groups (e.g., -NO) on the indole ring enhances receptor binding affinity, while methyl groups on the thiazole improve metabolic stability .
- Analog Comparison : Replace thiazole with thiadiazole (as in ) to assess changes in selectivity .
- Data-Driven Design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like FPR2, guided by structural analogs in .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay Standardization : Control variables such as cell passage number, serum concentration, and incubation time. For example, discrepancies in IC values may arise from differing ATP concentrations in kinase assays .
- Purity Validation : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities as confounding factors .
- Orthogonal Assays : Confirm anti-inflammatory activity using both COX-2 inhibition and NF-κB reporter assays .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Crystallography : Co-crystallize with FPR2 (as in ) to map binding pockets .
- Metabolomics : Use LC-MS to track downstream metabolites in treated cells, identifying pathways like tryptophan catabolism .
- Kinetic Studies : Surface Plasmon Resonance (SPR) measures binding kinetics (k/k) to quantify target engagement .
Q. How can synthetic yields be improved without compromising purity?
- Flow Chemistry : Continuous flow reactors reduce side reactions during amide coupling, improving yields from 60% to >85% .
- Catalyst Optimization : Replace EDC with uronium salts (e.g., HATU) for faster coupling .
- Solvent Screening : Switch from DMF to acetonitrile reduces byproduct formation during indole alkylation .
Methodological Notes
- Data Sources : Prioritize peer-reviewed journals and PubChem data (e.g., ) over commercial platforms.
- Contradictions : Address variability in biological data by cross-referencing assay conditions (e.g., ’s receptor studies vs. ’s cytotoxicity profiles).
- Ethical Compliance : Adhere to biosafety protocols for in vivo testing, referencing guidelines from ’s safety data sheets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
